N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

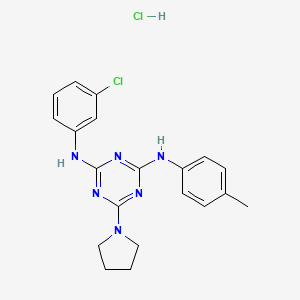

N²-(3-Chlorophenyl)-6-(pyrrolidin-1-yl)-N⁴-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based derivative featuring a 1,3,5-triazine core with three distinct substituents:

- N²: A 3-chlorophenyl group, known for its electron-withdrawing properties and role in enhancing molecular stability and bioactivity .

- C6: A pyrrolidin-1-yl group, which contributes to solubility and conformational flexibility due to its five-membered saturated ring structure .

- N⁴: A p-tolyl group (4-methylphenyl), providing steric bulk and hydrophobic interactions critical for target binding .

The hydrochloride salt form improves aqueous solubility, facilitating pharmacological applications.

Properties

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6.ClH/c1-14-7-9-16(10-8-14)22-18-24-19(23-17-6-4-5-15(21)13-17)26-20(25-18)27-11-2-3-12-27;/h4-10,13H,2-3,11-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIRNHKSHIYGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chlorophenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazines, characterized by a six-membered ring containing three nitrogen atoms. The specific substituents—namely the 3-chlorophenyl and p-tolyl groups—enhance its chemical reactivity and biological interactions.

Antiviral Properties

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various RNA viruses. Key findings include:

- Influenza Virus : The compound effectively reduced viral replication in cell cultures infected with influenza virus. In vitro assays indicated a substantial decrease in viral load when treated with the compound.

- HIV : The compound also showed inhibitory effects on HIV reverse transcriptase, preventing the synthesis of viral RNA. This suggests its potential as a therapeutic agent for HIV treatment.

Molecular docking studies have provided insights into how this compound interacts with viral proteins. It was found to bind to key sites on viral enzymes such as proteases and reverse transcriptases, which are critical for viral replication. The binding interactions were characterized by strong affinity and specificity, indicating the potential for developing it as an antiviral drug candidate.

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation and survival:

- Cell Proliferation : The compound has been shown to modulate various signaling pathways relevant to cancer cell growth. Its structural similarity to other known kinase inhibitors suggests it may act through similar mechanisms.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antiviral Activity | Significant reduction in influenza viral load | |

| HIV Reverse Transcriptase Inhibition | Prevented RNA synthesis in HIV-infected cells | |

| Cancer Cell Proliferation | Inhibited growth of various cancer cell lines |

Potential Applications

Given its broad spectrum of biological activities, this compound holds promise for therapeutic applications in:

- Antiviral therapies : Targeting RNA viruses such as influenza and HIV.

- Cancer treatments : Potentially acting as a kinase inhibitor or modulator of cancer-related pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Aromatic Substitutions

a) N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide

- Structural Similarities : Contains a pyrrolidin-1-yl group and triazine core.

- Key Differences: Substituted with multiple dimethylamino-phenyl groups and a hydroxymethyl moiety, enhancing electron-donating capacity compared to the 3-chlorophenyl group in the target compound.

- Functional Implications: The dimethylamino groups may increase solubility but reduce metabolic stability compared to the chloro-substituted analog .

b) 3-Chloro-N-phenyl-phthalimide

- Structural Similarities : Shares a 3-chlorophenyl group.

- Key Differences : Phthalimide core (isoindole-1,3-dione) instead of triazine.

- Functional Implications: Phthalimides are often used as monomers for polyimides, while triazines are more common in medicinal chemistry due to their hydrogen-bonding capabilities .

Heterocyclic Compounds with Pyrrolidinyl Groups

a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Similarities : Contains a 3-chlorophenylsulfanyl group.

- Key Differences : Pyrazole core with trifluoromethyl and aldehyde groups.

- Functional Implications : The sulfanyl group may confer distinct redox properties, whereas the triazine core in the target compound enables π-π stacking interactions .

b) 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one

- Structural Similarities : Combines pyrimidine and tetrazole moieties.

- Key Differences : Lack of triazine core; coumarin group introduces fluorescence properties.

- Functional Implications : Coumarin derivatives are often used as fluorescent probes, whereas triazines are preferred for scaffold rigidity .

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this triazine derivative to improve yield and purity?

- Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1 molar ratio of intermediates, as in ), solvent selection (polar aprotic solvents like DMF or acetone for nucleophilic substitution), and temperature control (e.g., 101°C for 6 hours, as in ). Purification via recrystallization (e.g., using DMF or ethanol) and column chromatography (hexane/ethyl acetate gradients) enhances purity . Monitor progress using UPLC (>99% purity) and characterize intermediates via H NMR (e.g., δ 7.24 ppm for NH in ).

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer:

- NMR Analysis: Assign peaks using H and C NMR (e.g., δ 3.76 ppm for methoxy groups in ).

- X-ray Crystallography: Grow single crystals in DMF ( ) and refine structures with software like SHELX, fixing H-atoms geometrically (C–H = 0.93–0.96 Å) .

- Elemental Analysis: Validate empirical formulas (e.g., CHClNO in ) with ≤0.3% deviation .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer:

- Anticancer Activity: Use MTT assays on triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) with IC determination .

- Antimicrobial Screening: Test against Gram-positive/negative bacteria via broth microdilution (MIC values).

- Enzyme Inhibition: Assess kinase or protease inhibition using fluorometric assays (e.g., ATP-binding competition in ).

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to tyrosine kinase receptors?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with receptor pockets (e.g., EGFR or VEGFR2). Focus on hydrogen bonds (e.g., triazine N-atoms with Lys/Arg residues) and hydrophobic contacts (chlorophenyl/p-tolyl groups) .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD < 2 Å) .

- QSAR Analysis: Corporate substituent effects (e.g., pyrrolidinyl vs. morpholino groups) to refine activity predictions ( vs. 3).

Q. How can researchers resolve contradictions in reported biological activity data across cell lines or assays?

- Methodological Answer:

- Assay Validation: Replicate experiments under standardized conditions (e.g., serum-free media, 48-hour incubation).

- Orthogonal Assays: Confirm apoptosis via Annexin V/PI staining if MTT data is inconsistent .

- Metabolic Stability Testing: Use hepatic microsomes to rule out pharmacokinetic artifacts (e.g., CYP450-mediated degradation) .

Q. What strategies enhance the selectivity of triazine derivatives for cancer cells over normal cells?

- Methodological Answer:

- Prodrug Design: Introduce pH-sensitive linkers (e.g., hydrazones) for tumor microenvironment activation .

- Targeted Delivery: Conjugate with folate or RGD peptides to exploit receptor overexpression in cancers .

- Structural Modifications: Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to modulate logP and reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.